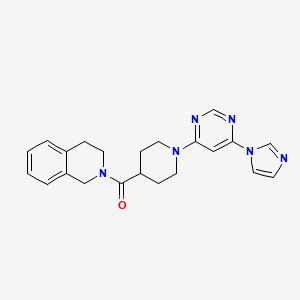
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that exhibits significant biological activity, particularly in the context of neuroprotection and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- A piperidine ring .
- A pyrimidine moiety .
- An imidazole group .
- A dihydroisoquinoline structure .
This intricate arrangement of heterocycles contributes to its biological interactions and pharmacological potential.
Research indicates that this compound acts primarily as an inhibitor of c-Jun N-terminal kinase 3 (JNK3) . JNK3 is implicated in neurodegenerative diseases, particularly Alzheimer's disease, where its inhibition may provide neuroprotective effects against amyloid beta-induced neurotoxicity. The compound's ability to interfere with JNK3 signaling pathways positions it as a candidate for treating various neurodegenerative disorders.
Biological Activity Overview
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Neuroprotection | Inhibition of JNK3 provides protection against neuronal damage due to amyloid beta toxicity. |
| Antimicrobial Properties | Preliminary studies suggest potential antimicrobial effects, though more research is needed. |
| Anticancer Potential | The structural features indicate possible anticancer activities that require further investigation. |
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness in inhibiting JNK3 activity, with binding affinity characterized through biochemical assays. This inhibition correlates with reduced neuronal apoptosis in models of neurodegeneration.
Case Studies
A notable study explored the effects of similar compounds on neuroprotection. For instance, compounds designed to inhibit JNK pathways showed promising results in reducing neuroinflammation and promoting neuronal survival in cellular models exposed to toxic stimuli.
Comparative Analysis
Comparative studies with structurally similar compounds reveal that while many share the ability to inhibit kinases, the specificity and potency vary significantly. For example, while some analogs exhibit broad kinase inhibition, the target compound demonstrates selective inhibition of JNK3, which is crucial for minimizing off-target effects .
Future Directions
Research into this compound's biological activity is ongoing, with several avenues for exploration:
- Optimization of Structure : Modifying functional groups to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its neuroprotective effects.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-imidazol-1-ylpyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c29-22(27-11-5-17-3-1-2-4-19(17)14-27)18-6-9-26(10-7-18)20-13-21(25-15-24-20)28-12-8-23-16-28/h1-4,8,12-13,15-16,18H,5-7,9-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQVIZCBRRIUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














